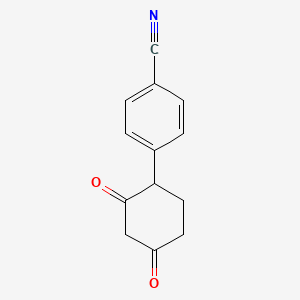

4-(2,4-Dioxocyclohexyl)benzonitrile

描述

Contextual Overview and Significance in Organic Synthesis

4-(2,4-Dioxocyclohexyl)benzonitrile is a multifaceted compound that has garnered attention in the field of organic synthesis. Its unique structure, featuring both a benzonitrile (B105546) and a dioxocyclohexyl group, makes it a valuable building block for creating more complex molecules. These molecules are of interest in various areas, including the development of novel materials and potential therapeutic agents. The presence of multiple reactive sites within the molecule allows for a wide range of chemical transformations, making it a versatile tool for chemists.

The synthesis of related structures, such as those involving [2+2]-photocycloaddition reactions, highlights the utility of such compounds in generating complex tricyclic systems. bldpharm.com These methods offer high diastereoselectivity and yield products with multiple points for further functionalization, which are attractive for creating libraries of drug-like molecules. bldpharm.com

Key Structural Elements and Their Chemical Implications

The structure of this compound is characterized by two primary components: the benzonitrile group and the 2,4-dioxocyclohexyl ring.

Benzonitrile Group: The benzonitrile moiety consists of a benzene (B151609) ring substituted with a nitrile group (-C≡N). The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the benzene ring. This feature is crucial in various chemical reactions. The carbon-nitrogen triple bond in the nitrile group can also participate in a variety of transformations.

2,4-Dioxocyclohexyl Ring: This part of the molecule is a six-membered ring containing two ketone functional groups at positions 2 and 4. The presence of these keto groups leads to tautomerism, where the compound can exist in equilibrium between the keto and enol forms. This tautomerism is a key aspect of its reactivity.

Current Research Landscape and Gaps in Understanding Pertaining to the Compound

Current research on compounds with similar structural motifs, such as hydrazone derivatives of benzonitrile and dioxocyclohexylidene, has provided insights into their synthesis and solid-state structures. iucr.orgresearchgate.netresearchgate.net X-ray crystallography studies have been instrumental in determining the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions. iucr.orgresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2,4-dioxocyclohexyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13(12)16/h1-4,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKNSZACCQOMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-(2,4-Dioxocyclohexyl)benzonitrile

The synthesis of this compound is strategically centered around the convergent assembly of its two core components: the benzonitrile (B105546) framework and the dioxocyclohexyl unit. The most logical and widely applicable method for this assembly is the Michael addition, a cornerstone of carbon-carbon bond formation. organic-chemistry.orgwikipedia.org

The primary building blocks for the synthesis are derivatives of cyclohexane-1,3-dione and a benzonitrile moiety equipped with a Michael acceptor. Cyclohexane-1,3-dione and its substituted variants are highly versatile precursors in organic synthesis due to the reactivity of their dicarbonyl groups and the acidity of the methylene (B1212753) protons situated between them. bohrium.comresearchgate.nettandfonline.com

A plausible and efficient synthetic route involves the conjugate addition of the cyclohexane-1,3-dione enolate to an activated alkene on the benzonitrile ring. wikipedia.orgmasterorganicchemistry.com The key precursors for this approach would be:

The Dioxocyclohexyl Scaffold: Cyclohexane-1,3-dione serves as the nucleophile (Michael donor) after deprotonation. Its derivatives can also be employed to introduce further substitution on the cyclohexyl ring. researchgate.netsolubilityofthings.com

The Benzonitrile Scaffold: A benzonitrile derivative containing a conjugated alkene, such as 4-vinylbenzonitrile, acts as the electrophile (Michael acceptor). masterorganicchemistry.com Alternatively, precursors like 4-formylbenzonitrile can be converted into a suitable Michael acceptor through reactions like Wittig-type olefination. orgsyn.org

Another advanced strategy involves the rhodium-catalyzed reaction between an aryl imidate and a cyclic 1,3-dione, which can yield decorated aryl nitriles. acs.org This method offers an alternative pathway where the aromatic C-H bond is functionalized directly.

The following table outlines the key precursors and their roles in the synthesis:

| Precursor Class | Specific Example | Role in Synthesis |

| Dioxocyclohexyl Building Block | Cyclohexane-1,3-dione | Michael Donor (Nucleophile) |

| Benzonitrile Building Block | 4-Vinylbenzonitrile | Michael Acceptor (Electrophile) |

| Alternative Benzonitrile Precursor | 4-Formylbenzonitrile | Can be converted to a Michael acceptor |

| Imidate Precursor (Alternative Route) | Ethyl 4-cyanobenzimidate | Aryl source in C-H activation |

The success of the synthesis hinges on the careful optimization of reaction conditions to maximize yield and selectivity. For the proposed Michael addition, the key parameters are the choice of base, solvent, and temperature.

Base: A suitable base is required to generate the enolate from cyclohexane-1,3-dione. Common bases for Michael additions include alkali metal hydroxides or alkoxides. The choice of base can influence the rate and equilibrium of the reaction. organic-chemistry.org

Solvent: Polar aprotic solvents are often effective for Michael additions. bohrium.com In some catalytic systems, specific solvents like a mixture of hexafluoroisopropanol (HFIP) and water have been shown to be optimal. acs.org

Temperature: Michael additions are typically thermodynamically controlled, and the reaction temperature can be adjusted to favor the desired 1,4-adduct over potential side products. organic-chemistry.org For specific procedures like a Wittig-type reaction to prepare a precursor, temperatures around 90 °C in a solvent like DMF may be employed. orgsyn.org

A representative set of optimized conditions derived from related syntheses is presented below:

| Parameter | Condition | Rationale |

| Catalyst/Base | Sodium Ethoxide | Efficiently generates the enolate from the 1,3-dione. |

| Solvent | Ethanol or DMF | Polar solvent to facilitate the reaction of ionic intermediates. |

| Temperature | Room Temperature to Reflux | Balances reaction rate with selectivity. |

| Reaction Time | Several hours | Typically sufficient for completion of Michael additions. |

Catalysis plays a pivotal role in facilitating the synthesis of this compound, primarily by activating the precursor molecules.

In the context of the Michael addition, the most fundamental catalyst is a base. The mechanism proceeds as follows:

Enolate Formation: The base abstracts a proton from the acidic α-carbon of the cyclohexane-1,3-dione, forming a resonance-stabilized enolate. This enhances the nucleophilicity of the dione (B5365651). wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: The enolate attacks the β-carbon of the activated alkene on the benzonitrile ring in a conjugate fashion. wikipedia.orgmasterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated by the solvent or a proton source to yield the final product. masterorganicchemistry.com

More advanced catalytic systems can also be employed. Transition metals like iron or palladium can catalyze conjugate additions, often through mechanisms involving the formation of organometallic intermediates. nih.govmdpi.com Chiral organocatalysts, such as those derived from diamines or prolinol ethers, can be used to achieve asymmetric Michael additions, which would be relevant for producing enantiomerically enriched versions of the target compound if substituted diones are used. organic-chemistry.orgbohrium.com

In the alternative rhodium-catalyzed route, the [Cp*RhCl2]2 catalyst, in conjunction with a silver salt, facilitates the C-H activation of the aryl imidate, which then couples with the dione. acs.org

Derivatization and Functionalization Strategies of this compound

The title compound possesses two distinct reactive moieties, the dioxocyclohexyl ring and the benzonitrile group, each offering avenues for further chemical modification.

The cyclohexane-1,3-dione portion of the molecule is a versatile handle for a wide range of chemical transformations. This moiety can exist in equilibrium with its enol tautomer, and this enolic character drives much of its reactivity. rsc.orgrsc.org

Key derivatization strategies at this site include:

Heterocycle Formation: The dicarbonyl functionality is a well-established precursor for the synthesis of various fused heterocyclic systems. Reactions with reagents like hydrazines, hydroxylamine (B1172632), or other bifunctional nucleophiles can lead to the formation of pyrazoles, isoxazoles, or other ring systems. rsc.org Condensation reactions with other components can yield more complex structures like quinolines or acridinediones. bohrium.comtandfonline.comresearchgate.net

Alkylation and Acylation: The acidic α-carbon can be further alkylated or acylated to introduce additional substituents onto the cyclohexyl ring.

Formation of Enaminones: The ketone groups can react with amines to form β-enaminones, which are themselves versatile intermediates for synthesizing a variety of bioactive heterocycles. tandfonline.com

The benzonitrile group is a robust and highly versatile functional group that serves as a gateway to numerous other functionalities. numberanalytics.comnih.gov Its transformations are central to the synthetic utility of aromatic nitriles. sioc-journal.cnnumberanalytics.com

The primary chemical transformations of the nitrile group include:

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid, 4-(2,4-dioxocyclohexyl)benzoic acid. This reaction can be carried out under either acidic or basic conditions, typically by heating under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH). libretexts.orgchemistrysteps.comdoubtnut.comchemguide.co.uk If basic hydrolysis is used, a final acidification step is required to protonate the carboxylate salt. libretexts.org

Reduction to Primary Amine: The nitrile can be reduced to a primary amine, yielding [4-(2,4-dioxocyclohexyl)phenyl]methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation. chemistrysteps.comchemguide.co.uk Other reagents like diisopropylaminoborane (B2863991) have also been shown to be effective. nih.govorganic-chemistry.org

Conversion to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by aqueous workup. chemistrysteps.comacs.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, reaction with azides can yield tetrazole derivatives, introducing a different heterocyclic moiety into the molecule. nih.govnumberanalytics.com

The following table summarizes the key transformations of the benzonitrile group:

| Reagent(s) | Functional Group Transformation | Product Class |

| H3O+, heat or 1. NaOH, heat; 2. H3O+ | Nitrile → Carboxylic Acid | Carboxylic Acid |

| 1. LiAlH4; 2. H2O | Nitrile → Primary Amine | Amine |

| 1. DIBAL-H; 2. H2O | Nitrile → Aldehyde | Aldehyde |

| NaN3 | Nitrile → Tetrazole | Tetrazole (Heterocycle) |

Annulation and Cyclization Reactions for Novel Fused Heterocycles

The construction of fused heterocyclic rings onto the cyclohexane (B81311) framework of this compound can be achieved through several established synthetic strategies. These methods typically involve the reaction of the dicarbonyl compound with binucleophilic reagents, leading to the formation of five- or six-membered heterocyclic rings fused to the cyclohexane core.

Synthesis of Fused Pyrazoles (Tetrahydroindazoles):

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. In the case of 4-aryl-cyclohexane-1,3-diones, this reaction leads to the formation of tetrahydro-1H-indazol-4-ones. The reaction proceeds through initial condensation of one of the carbonyl groups with a hydrazine, followed by intramolecular cyclization and dehydration to afford the fused pyrazole (B372694) ring. The regioselectivity of the reaction can be influenced by the nature of the substituent on the hydrazine.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

| 4-Aryl-cyclohexane-1,3-dione | Hydrazine Hydrate (B1144303) | Acetic Acid/Toluene | 2-Aryl-4,5,6,7-tetrahydro-1H-indazol-4-one | 60 | epdf.pub |

| 2-[(1H-1,2,3-triazol-1-yl)acetyl]cyclohexane-1,3-dione | Phenylhydrazine | Not specified | 2-Phenyl-3-((1H-1,2,3-triazol-1-yl)methyl)-4,5,6,7-tetrahydro-2H-indazol-4-one | Not specified | bohrium.com |

Synthesis of Fused Isoxazoles (Tetrahydrobenzisoxazoles):

Analogous to pyrazole synthesis, fused isoxazoles can be prepared by the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. For instance, 2-arylidene-5,5-dimethylcyclohexane-1,3-dione, derived from a cyclohexane-1,3-dione, undergoes cyclocondensation with hydroxylamine hydrochloride in glacial acetic acid to yield tetrahydro-2,1-benzisoxazol-4-one derivatives. researchgate.net This methodology is applicable to this compound, potentially after an initial condensation step with an aldehyde. A direct approach involves the reaction of nitrile oxides with 1,3-diketones. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

| 2-Arylidene-5,5-dimethylcyclohexane-1,3-dione | Hydroxylamine Hydrochloride | Glacial Acetic Acid | 3-Aryl-6,6-dimethyl-3,3a,6,7-tetrahydro-5H-2,1-benzisoxazol-4-one | Not specified | researchgate.netmdpi.com |

| Cyclohexane-1,3-dione | Nitrile Oxide (from chlorooxime) | Base (Sodium Hydride) | Hydrogenated benzisoxazole | Not specified | chim.it |

Synthesis of Fused Thiophenes (Tetrahydrobenzothiophenes) via Gewald Reaction:

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. nih.gov This reaction typically involves a ketone or aldehyde, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. For a 1,3-dicarbonyl compound like this compound, it can first undergo a Knoevenagel condensation with the activated nitrile, followed by the addition of sulfur and subsequent cyclization to form the fused 2-aminothiophene ring. There are reports of the Gewald reaction being applied to derivatives of cyclohexane-1,3-dione. tandfonline.comscirp.org

Synthesis of Fused Pyrimidines:

Fused pyrimidine (B1678525) derivatives can be synthesized from 1,3-dicarbonyl compounds through multicomponent reactions. For example, the Biginelli-like reaction of a cyclohexane-1,3-dione, an aromatic aldehyde, and urea (B33335) or thiourea (B124793) can lead to the formation of fused dihydropyrimidinones. scispace.comresearchgate.net Another approach involves the reaction of a cyclohexane-1,3-dione with an aromatic aldehyde and 2,6-diaminopyrimidin-4(3H)-one to produce pyrimido[4,5-b]quinoline derivatives. nih.govrsc.org

Exploration of Novel Reaction Pathways and Methodologies Applicable to the Compound

Beyond classical cyclocondensation reactions, modern synthetic methodologies offer new avenues for the transformation of this compound into complex heterocyclic systems. Multicomponent reactions (MCRs) are particularly noteworthy as they allow for the construction of complex molecules in a single step from three or more reactants, enhancing synthetic efficiency.

The reactivity of the cyclohexane-1,3-dione core of the title compound makes it an ideal candidate for various MCRs. For instance, a three-component reaction of a cyclohexane-1,3-dione derivative, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base can yield fused pyran derivatives. semanticscholar.org

Furthermore, the Hantzsch pyridine (B92270) synthesis, a classic MCR, can be adapted for 1,3-dicarbonyl compounds to produce dihydropyridine (B1217469) derivatives, which can then be aromatized to the corresponding fused pyridines. This reaction typically involves the condensation of the dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

The exploration of novel catalysts, such as metal nanoparticles or organocatalysts, can also open up new reaction pathways and improve the efficiency and selectivity of existing transformations. For example, copper-catalyzed multicomponent reactions have been used to synthesize spirotetrahydrocarbazoles from cyclohexane-1,3-diones. nih.gov The application of such innovative catalytic systems to this compound could lead to the discovery of novel fused heterocyclic structures with unique properties.

| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Reference |

| Multicomponent Reaction | Arylhydrazonocyclohexan-1,3-dione, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Triethylamine/1,4-Dioxane | Fused Pyran (Tetrahydro-4H-chromene) | semanticscholar.org |

| Multicomponent Reaction | 2-Methylindole, Aromatic Aldehyde, Cyclopentane-1,3-dione | CuSO4/Toluene | Spirotetrahydrocarbazole | nih.gov |

| Multicomponent Reaction | Cyclohexanone, Aromatic Aldehyde, 6-Aminothiouracil | DMF | Fused Pyrimido[4,5-b]quinoline | rsc.org |

Comprehensive Molecular and Supramolecular Structural Analysis

X-ray Crystallography for Solid-State Structure Determination of 4-(2,4-Dioxocyclohexyl)benzonitrile and Its Derivatives

Crystal Packing Architecture and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

Further research and synthesis of this compound, followed by its analytical characterization, would be required to generate the specific data needed for this article.

Analysis of Polymorphism and Co-crystallization Phenomena

The study of solid-state forms is critical in understanding the physical and chemical properties of a pharmaceutical compound. While specific studies on the polymorphism and co-crystallization of this compound are not extensively documented in publicly available literature, the principles governing these phenomena can be applied to predict its behavior.

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These variations can significantly impact a compound's stability, solubility, and bioavailability. The this compound molecule possesses functional groups—specifically the ketone groups of the dioxocyclohexyl moiety and the nitrile group—that are capable of participating in various intermolecular interactions, such as hydrogen bonding (with residual water or co-formers) and dipole-dipole interactions. The flexibility of the cyclohexyl ring could also allow for different packing arrangements, suggesting a potential for polymorphism. Different polymorphs could arise from variations in crystallization conditions like solvent, temperature, and pressure.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a benign co-former in a specific stoichiometric ratio within a crystal lattice. biotech-asia.org The goal is often to improve properties like solubility, stability, or dissolution rate. mdpi.com The selection of a suitable co-former is a rational design process based on supramolecular chemistry, where predictable intermolecular interactions, known as synthons, are utilized. ijlpr.com

For this compound, the ketone and nitrile groups are prime targets for forming hydrogen bonds with appropriate co-formers. Carboxylic acids, amides, and other molecules with strong hydrogen bond donors would be logical candidates for screening. mdpi.com

Several experimental screening methods are employed to discover new co-crystals. ru.nl A comparison of common techniques highlights their respective strengths and applications.

Table 1: Comparison of Co-crystal Screening Methods

| Screening Method | Principle | Advantages | Disadvantages | Reference |

| Liquid-Assisted Grinding (LAG) | Mechanical grinding of the API and co-former with a small amount of solvent to facilitate molecular rearrangement and co-crystal formation. | Fast, requires minimal material, effective for a wide range of compounds. | May produce amorphous material or kinetically stable forms; solvent choice can be critical. | ru.nl |

| Solvent Evaporation | Dissolving the API and co-former in a common solvent and allowing the solvent to evaporate slowly, leading to crystallization. | Can produce high-quality single crystals suitable for X-ray diffraction. | Dependent on relative solubilities; can be time-consuming; may yield only the least soluble component. | ru.nl |

| Reaction Co-crystallization | Mixing solutions of the API and co-former, where the resulting co-crystal is less soluble than the individual components, causing it to precipitate. | Suitable when components have different solubility profiles; can be scaled up. | Requires careful control of supersaturation and stoichiometry. | biotech-asia.org |

| Saturation Temperature Measurement | Measuring the dissolution temperature of a solid mixture in a solvent to identify eutectic behavior or the formation of a more stable co-crystal phase. | Provides thermodynamic data (solubility); can identify stable phases. | Slower than grinding methods; requires more material and specialized equipment. | ru.nl |

Given the functional groups in this compound, a screening campaign using a variety of co-formers (e.g., 4-hydroxybenzoic acid, nicotinamide) and methods like liquid-assisted grinding would be a rational starting point to explore its co-crystallization potential. mdpi.comru.nl

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. While specific mass spectral data for this compound is not detailed in the reviewed literature, its molecular weight and likely fragmentation patterns can be predicted based on its structure.

The chemical formula for this compound is C₁₃H₁₁NO₂. The calculated monoisotopic mass of the neutral molecule is 213.07902 Da. In typical soft ionization techniques like Electrospray Ionization (ESI), the compound would be expected to form protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.

Table 2: Predicted Molecular Ions for this compound

| Ion Species | Chemical Formula | Calculated Mass (m/z) |

| [M] | C₁₃H₁₁NO₂ | 213.07902 |

| [M+H]⁺ | C₁₃H₁₂NO₂⁺ | 214.08685 |

| [M+Na]⁺ | C₁₃H₁₁NNaO₂⁺ | 236.06896 |

Under higher energy conditions, such as those in Electron Ionization (EI), the molecule would undergo fragmentation. The fragmentation pattern provides a structural fingerprint. For this compound, fragmentation would likely occur at the bonds connecting the two ring systems and within the cyclohexanedione ring. The study of benzonitrile (B105546) fragmentation reveals characteristic losses, such as the expulsion of HCN/HNC, leading to benzyne (B1209423) radical cations. nih.gov

Predicted Fragmentation Pathways:

Cleavage of the C-C bond between the rings: This would be a primary fragmentation pathway, potentially leading to ions corresponding to the benzonitrile moiety or the charged dioxocyclohexyl ring.

Fragmentation of the cyclohexanedione ring: 1,3-diones are known to undergo complex rearrangements and fragmentations, including α-cleavage and McLafferty-type rearrangements, often involving the loss of small neutral molecules like CO (carbon monoxide) and C₂H₂O (ketene).

Loss of the nitrile group: The loss of a ·CN radical (26 Da) from the parent ion is a common pathway for aromatic nitriles.

Table 3: Plausible Fragment Ions in Mass Spectrometry of this compound

| Plausible Fragment | Chemical Formula | Calculated Mass (m/z) | Proposed Origin |

| [M - CO]⁺˙ | C₁₂H₁₁NO⁺˙ | 185.08406 | Loss of carbon monoxide from the dione (B5365651) ring |

| [M - HCN]⁺˙ | C₁₂H₁₀O₂⁺˙ | 186.06808 | Loss of hydrogen cyanide from the benzonitrile moiety |

| [C₇H₄N]⁺ | C₇H₄N⁺ | 102.03437 | Ion corresponding to the benzonitrile fragment after cleavage |

| [C₆H₅]⁺ | C₆H₅⁺ | 77.03913 | Phenyl cation from loss of the nitrile group |

Experimental analysis using high-resolution mass spectrometry (HRMS) would be required to confirm these predicted masses and elucidate the precise fragmentation pathways, providing definitive structural confirmation of the molecule. rsc.org

Computational Chemistry and Theoretical Investigations of Reactivity and Properties

Conformational Landscape and Tautomeric Equilibrium Studies

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like 4-(2,4-Dioxocyclohexyl)benzonitrile. Theoretical studies, particularly using methods like Density Functional Theory (DFT), allow for detailed exploration of the molecule's conformational preferences and the complex tautomeric equilibria it can exhibit. Such investigations are crucial for understanding its chemical behavior and potential interactions.

Conformational Landscape

The conformational flexibility of this compound is primarily determined by two key structural features: the puckering of the cyclohexane-1,3-dione ring and the rotation of the 4-cyanophenyl substituent attached to it.

The cyclohexane-1,3-dione ring is expected to adopt a chair-like conformation to minimize angular and torsional strain. This gives rise to two principal conformers based on the orientation of the 4-cyanophenyl group at the C4 position: the equatorial conformer and the axial conformer.

Equatorial Conformer: The 4-cyanophenyl group occupies a position in the "equator" of the cyclohexane (B81311) ring. This orientation is generally more stable for bulky substituents as it minimizes steric hindrance with other atoms on the ring.

Axial Conformer: The 4-cyanophenyl group is positioned perpendicular to the plane of the ring. This arrangement leads to significant, unfavorable steric clashes known as 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions.

Due to these steric repulsions, theoretical calculations would predict the equatorial conformer to be substantially lower in energy and therefore the overwhelmingly predominant form at equilibrium. The energy difference between the two conformers is expected to be several kcal/mol, rendering the population of the axial conformer negligible under standard conditions.

Interactive Table: Relative Energies of Conformers

Below is a representative data table illustrating the calculated energetic differences between the axial and equatorial conformers. Note: These values are illustrative, based on typical energy differences for substituted cyclohexanes, as specific computational studies for this molecule were not found.

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Equatorial | 0.00 | >99 |

| Axial | ~5.0 - 6.0 | <1 |

Tautomeric Equilibrium

The 1,3-dicarbonyl moiety in this compound allows it to exist in several tautomeric forms. This equilibrium involves the migration of a proton and the shifting of double bonds. The primary forms are the diketo tautomer and two distinct enol tautomers.

Diketone (K): The standard form with two carbonyl groups at positions 2 and 4.

Enol E1: Formed by the migration of a proton from C3 to the oxygen at C2. This creates a double bond between C2 and C3.

Enol E2: Formed by the migration of a proton from C3 to the oxygen at C4. This results in a double bond between C3 and C4.

Theoretical and experimental studies on analogous 2-acylcyclohexane-1,3-diones and other β-dicarbonyl compounds consistently show that the enol forms are significantly stabilized relative to the diketo form. researchgate.netconicet.gov.arresearchgate.net This stabilization arises from the formation of a conjugated π-system and, crucially, a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, which forms a stable six-membered pseudo-ring. libretexts.org

Computational studies on similar systems suggest that the enol forms are the major species in both the gas phase and in various solvents. conicet.gov.arorientjchem.org The equilibrium can be influenced by solvent polarity; however, the intramolecular hydrogen bond is such a strong stabilizing factor that the enol forms are expected to dominate even in polar solvents. semanticscholar.org Between the two possible enols, quantum chemical calculations would be needed to determine the precise energy difference, which would be influenced by the electronic effects of the 4-cyanophenyl substituent on the adjacent carbonyl group.

Interactive Table: Hypothetical Tautomer Stabilities

The following table presents plausible relative energies for the tautomers of this compound in different environments, based on data for similar β-dicarbonyl systems. researchgate.netorientjchem.org The enol forms are grouped as they are generally much more stable than the diketo form.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Non-polar Solvent, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |

| Diketone (K) | 0.00 | 0.00 | 0.00 |

| Enol (E1/E2) | ~ -1.0 to -4.0 | ~ -1.5 to -5.0 | ~ -0.5 to -3.0 |

This table illustrates that while the diketo form is used as the reference (0.00 kcal/mol), the enol forms are predicted to be more stable (negative relative energy) across all environments.

Material Science Applications and Advanced Chemical Functionalities

Design and Synthesis of Functional Materials Based on the 4-(2,4-Dioxocyclohexyl)benzonitrile Scaffold

The this compound molecule serves as a versatile building block for the synthesis of more complex functional materials. Its chemical reactivity is centered around the 1,3-dione system of the cyclohexyl ring and the nitrile group on the aromatic ring. These functional groups allow for a variety of chemical modifications to create materials with tailored properties.

The 1,3-dione moiety is particularly useful. For instance, it can react with hydrazine (B178648) hydrate (B1144303) to form indazole derivatives. A similar reaction is seen in the synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate from ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, which also features a cyclohexane-1,3-dione core. researchgate.netresearchgate.net This type of cyclization reaction opens pathways to a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Furthermore, the scaffold can be used in the synthesis of pyrimidinedione derivatives, which are known to have applications as dipeptidyl peptidase (DPP-IV) inhibitors. google.comgoogle.comgoogleapis.com For example, related structures like 2-(6-chloro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzonitrile are synthesized from precursors containing the benzonitrile (B105546) group, highlighting a potential synthetic route for complex bioactive molecules starting from a this compound base. google.comgoogleapis.comgoogle.com

The synthesis of such derivatives often involves modular approaches where simple starting materials are transformed into complex tricyclic systems. bris.ac.uk The products of these syntheses often contain multiple points for further functionalization, making them attractive as novel scaffolds for creating libraries of drug-like molecules. bris.ac.uk

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Reactive Site | Reagent/Reaction Type | Potential Product Class |

|---|---|---|

| 1,3-Diketone | Hydrazine hydrate | Indazoles |

| 1,3-Diketone | Urea (B33335)/Thiourea (B124793) & Aldehyde | Pyrimidinones/Thiones (Biginelli-type reaction) |

| 1,3-Diketone | Amines | Enaminones |

| Nitrile Group | Reduction (e.g., H₂/Catalyst) | Amines (Benzylamine derivatives) |

| Nitrile Group | Hydrolysis | Carboxylic Acids (Benzoic acid derivatives) |

Role as a Precursor in Supramolecular Chemistry and Non-Covalent Assembly

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. mdpi.com The this compound scaffold is well-suited for this purpose due to its distinct functional groups capable of participating in various non-covalent interactions.

The benzonitrile moiety is a key player in directing molecular assembly. Recent studies have shown that supramolecular macrocycles can precisely recognize benzonitrile derivatives, forming stable "key-lock" complexes. nih.gov These interactions are driven by a combination of C-H⋯N, C-H⋯π, and C-H⋯O bonds, which collectively lock the benzonitrile guest into the host's cavity. nih.gov This demonstrates the potential of the benzonitrile group within the target molecule to act as a recognition site for host-guest systems, enabling the construction of complex supramolecular architectures. The manipulation of such non-covalent interactions is crucial for generating functional materials with applications in areas like crystal engineering and drug delivery. rsc.org

On the other side of the molecule, the 1,3-dioxocyclohexyl group can readily form strong hydrogen bonds. The enol form of the β-diketone provides both a hydrogen bond donor (-OH) and acceptor (C=O), which can lead to the formation of predictable and robust intermolecular hydrogen-bonding networks. These interactions are fundamental in the self-assembly of supramolecular polymers and can be used to control the structure and properties of the resulting materials. mdpi.com For example, related molecules containing diketone and benzonitrile groups have been shown to form structures stabilized by intramolecular N—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions. researchgate.net

Table 2: Potential Non-Covalent Interactions involving this compound

| Functional Group | Type of Interaction | Potential Interacting Partner |

|---|---|---|

| Benzonitrile (Nitrile) | C-H⋯N Hydrogen Bond, Dipole-Dipole | Host molecules, other C-H groups |

| Benzonitrile (Aromatic Ring) | π-π Stacking, C-H⋯π | Other aromatic systems |

| 1,3-Diketone (enol form) | Hydrogen Bonding (Donor & Acceptor) | Other diketones, amides, carboxylic acids |

The combination of these directed interactions makes this compound a promising precursor for creating self-assembled monolayers, liquid crystals, and porous organic frameworks.

Potential for Optoelectronic Applications, Including Organic Electronics and UV-Absorbents

The electronic structure of this compound, featuring conjugated π-systems in both the benzonitrile and the enol form of the diketone, suggests significant potential for optoelectronic applications.

Benzonitrile derivatives are increasingly recognized as promising materials for organic electronics due to their favorable electronic and optical properties. researchgate.net They have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs), where they can exhibit properties like thermally activated delayed fluorescence (TADF). rsc.orgqmul.ac.ukworktribe.com The emission characteristics of these materials can be tuned based on their supramolecular structures, offering a pathway to advanced, stimuli-responsive optoelectronic devices. rsc.orgqmul.ac.ukworktribe.com Theoretical and experimental studies on various benzonitrile derivatives confirm their potential for applications in photonics and data transmission. researchgate.net

Furthermore, the compound possesses structural motifs characteristic of UV absorbers. The absorption of UV light by organic molecules typically involves the promotion of electrons from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π→π* or n→π* transitions). masterorganicchemistry.com The carbonyl groups of the dioxocyclohexyl moiety and the π-system of the benzonitrile ring are both chromophores that absorb in the UV region. The UV-Vis spectrum of benzonitrile itself shows absorption bands below 300 nm. nist.gov Similarly, studies on related molecules like 4-methoxybenzonitrile (B7767037) show absorption in the UV region, which can be influenced by the solvent. researchgate.net The presence of both carbonyl and benzonitrile chromophores in a single molecule suggests it could function as a broad-spectrum UV absorber, converting harmful UV radiation into less damaging energy forms like heat. masterorganicchemistry.com

Table 3: Optoelectronic and Photophysical Properties of Related Benzonitrile Derivatives

| Derivative Class | Property/Application | Research Finding | Reference |

|---|---|---|---|

| Donor-Acceptor Benzonitriles | Thermally Activated Delayed Fluorescence (TADF) | Used as emitters in OLEDs with tunable emission based on molecular packing. | rsc.orgqmul.ac.ukworktribe.com |

| General Benzonitrile Derivatives | White Light Emission | Achieved from a single compound, showing potential for Li-Fi technology. | researchgate.net |

| π-conjugated Benzonitrile Schiff Base | Optoelectronic Properties | Solvent-sensitive optical and electronic properties indicate promise for electronic devices. | researchgate.net |

Applications in Catalysis or Ligand Design

The structural features of this compound make it a candidate for applications in catalysis, either as a ligand for metal catalysts or as a precursor to catalytic systems.

The 1,3-diketone functionality is a classic bidentate chelating agent for a wide range of metal ions. arabjchem.org Much like acetylacetone (B45752) (acac), the deprotonated enolate form of the 1,3-dioxocyclohexyl group can form stable six-membered chelate rings with metal centers. These metal complexes themselves can be catalytically active. For instance, cobalt ferrite (B1171679) nanoparticles have been used as a catalyst for synthesizing substituted imidazoles. jmchemsci.com Transition metal complexes with various organic ligands are widely studied for their catalytic activity and potential as therapeutic agents. jocpr.com

In addition to the diketone, the nitrile group can also coordinate to a metal center, acting as a ligand. wikipedia.org This allows for the possibility of the molecule acting as a bridging ligand, connecting two metal centers, or binding to a single metal in different coordination modes. This versatility is valuable in the design of coordination polymers and metal-organic frameworks (MOFs), which have significant applications in catalysis and gas storage. nih.gov For example, derivatives of 2-aminobenzonitrile (B23959) are used as starting materials in catalytic reactions to produce quinazoline-2,4(1H,3H)-diones, demonstrating the utility of the benzonitrile motif in catalytic transformations.

Table 4: Potential Coordination Modes and Catalytic Applications

| Functional Group | Coordination Mode | Metal Ion Examples | Potential Catalytic Application |

|---|---|---|---|

| 1,3-Diketone (enolate) | Bidentate Chelating | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II) | Oxidation, Reduction, C-C coupling |

| Nitrile | Monodentate | Pd(II), Pt(II), Ag(I), Au(I) | Hydrogenation, Cross-coupling reactions |

The ability to form stable complexes with various transition metals suggests that this compound could be a valuable ligand in the development of new homogeneous or heterogeneous catalysts. jocpr.comekb.eg

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes for the Compound and Its Derivatives

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 4-(2,4-Dioxocyclohexyl)benzonitrile and its derivatives. While classical approaches may be effective, the principles of green chemistry are expected to drive innovation in this area. The exploration of one-pot, multi-component reactions is a promising avenue. For instance, reactions combining aromatic aldehydes, 1,3-cyclohexanediones, and other reactants have been shown to be effective for creating related structures like 4-aryl-hexahydroquinolines. researchgate.net The use of eco-friendly solvents like water or glycerol, potentially under catalyst-free or microwave-assisted conditions, could significantly enhance the sustainability of the synthesis. researchgate.netbohrium.com

Furthermore, the development of novel catalytic systems is crucial. The use of phase-transfer catalysts such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) has been shown to be effective in similar syntheses. researchgate.net The exploration of solid-supported catalysts could also simplify purification processes and improve catalyst recyclability. The synthesis of derivatives could be achieved through methods like the copper-catalyzed arylation of 1,3-cyclohexanediones. chemrxiv.org

Table 1: Potential Sustainable Synthetic Strategies for this compound and Derivatives

| Synthetic Strategy | Potential Advantages | Relevant Precedents |

| Multi-component Reactions | High atom economy, reduced number of synthetic steps. | Synthesis of 4-aryl-hexahydroquinolines. researchgate.net |

| Green Solvents (e.g., water, glycerol) | Reduced environmental impact, lower cost, enhanced safety. | Synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives in aqueous media. researchgate.net |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields. | Synthesis of hexahydro-1H-xanthene-1,8(2H)-dione derivatives. researchgate.net |

| Novel Catalytic Systems | Improved efficiency, selectivity, and recyclability. | Use of TBAHS as a phase-transfer catalyst. researchgate.net |

| Copper-Catalyzed Arylation | Direct formation of the aryl-cyclohexanedione bond. | Synthesis of 2-arylcycloalkane-1,3-diones. chemrxiv.org |

Application of Advanced In Situ Characterization Techniques for Dynamic Chemical Processes

To gain deeper insights into the reaction mechanisms and kinetics of the synthesis and subsequent transformations of this compound, the application of advanced in-situ characterization techniques is a critical future direction. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on the formation of intermediates and products.

For example, time-dependent analyses using Attenuated Total Reflectance (ATR)-FTIR spectroscopy have been successfully employed to monitor the formation of dicarbonyl-nitrosyl complexes in aqueous media, demonstrating the power of this technique in tracking the progress of reactions involving dicarbonyl compounds. acs.org Similarly, in-situ characterization through techniques like X-ray Absorption Near Edge Structure (XANES), Extended X-ray Absorption Fine Structure (EXAFS), and X-ray Diffraction (XRD) could provide valuable structural information during dynamic processes. thegoodscentscompany.com

Exploration of Novel Chemical Reactivities and Synthetic Transformations

The 1,3-dicarbonyl moiety in this compound is a versatile functional group that can participate in a wide array of chemical reactions. Future research is expected to uncover novel reactivities and synthetic transformations of this compound. For instance, the reaction of 1,3-cyclohexanediones with β-nitrostyrenes and arylhydrazines has been shown to produce 1,3-diaryl tetrahydroindazolones through a domino sequence. rsc.org Applying similar conditions to this compound could lead to the synthesis of novel heterocyclic structures with potential biological activities.

Furthermore, the phosphoric acid-mediated annulation of 1,3-cyclohexanedione (B196179) with β-nitrostyrenes to yield 4-hydroxy-3-arylindolin-2-ones presents another intriguing possibility for derivatization. scispace.com The development of rhodium-catalyzed nitrene/nitrenoid insertion into the ortho-C–H bond of the aryl moiety in related 2-arylcycloalkane-1,3-diones to form carbazolones and indolones is a sophisticated strategy that could be adapted for this compound. chemrxiv.org

Table 2: Potential Novel Reactions of this compound

| Reaction Type | Potential Products | Significance |

| Three-component reaction with β-nitrostyrenes and arylhydrazines | Tetrahydroindazolone derivatives | Access to complex heterocyclic scaffolds. rsc.org |

| Phosphoric acid-mediated annulation with β-nitrostyrenes | Indolinone derivatives | Synthesis of potentially bioactive compounds. scispace.com |

| Rhodium-catalyzed nitrene insertion | Carbazolone and indolone derivatives | Advanced synthetic transformations for drug discovery. chemrxiv.org |

Expansion into Diverse Materials Science Applications (e.g., Polymers, Composites, Thin Films)

The unique combination of a polar benzonitrile (B105546) group and a reactive dicarbonyl moiety suggests that this compound could serve as a valuable building block in materials science. Future research should explore its potential incorporation into polymers, composites, and thin films. The benzonitrile group is a known component in materials with interesting optical and electronic properties. scispace.combldpharm.com

The development of biomedical polymers is a rapidly advancing field, and there is a continuous search for new monomers that can impart specific functionalities. nih.gov The dicarbonyl group in this compound could be exploited for cross-linking or as a site for further functionalization within a polymer matrix. The principles of polymer science, including the synthesis and characterization of macromolecules, could be applied to create novel materials based on this compound. nmsu.edu Furthermore, photoinduced polymerization techniques, such as Photoinduced Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization, could be explored for the controlled synthesis of polymers containing this moiety. mdpi.com

Integration of Experimental and Computational Approaches for Predictive Chemical Design and Discovery

A synergistic approach that combines experimental synthesis and characterization with computational modeling is essential for accelerating the discovery and design of new derivatives of this compound with tailored properties. Density Functional Theory (DFT) calculations have been effectively used to study the structural and electronic properties of benzonitrile derivatives and 1,3-cyclohexanediones. bldpharm.comacs.orgresearchgate.net

Computational methods can be employed to predict key molecular properties such as dipole moments, polarizability, and nonlinear optical properties. scispace.com For instance, DFT and Time-Dependent DFT (TDDFT) calculations can provide insights into the electronic and optical properties of molecules, which is crucial for designing materials for applications like Organic Light Emitting Diodes (OLEDs). bldpharm.com The use of computational tools to study the conformational landscape and keto-enol tautomerism of the 1,3-cyclohexanedione ring can guide the design of reactions and predict the properties of the resulting products. researchgate.net This integrated approach will enable a more rational and efficient exploration of the chemical space around this compound.

常见问题

Q. What synthetic routes are recommended for 4-(2,4-Dioxocyclohexyl)benzonitrile, and how can reaction conditions be optimized?

The synthesis of substituted benzonitriles often involves nucleophilic substitution or condensation reactions. For this compound, a plausible route could involve reacting a cyclohexanedione derivative (e.g., 2,4-cyclohexanedione) with a benzonitrile precursor under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) under reflux may facilitate the coupling of the dioxocyclohexyl group to the benzonitrile core . Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Temperature control : Reflux conditions (typically 80–120°C) improve yields by overcoming activation barriers.

- Purification : Column chromatography or recrystallization using ethanol/water mixtures can isolate the product .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

A combination of spectroscopic techniques is critical:

- NMR Spectroscopy : H and C NMR can identify substituent positions and confirm the dioxocyclohexyl group’s presence. For example, carbonyl carbons in the dioxo group resonate near 200–210 ppm in C NMR .

- IR Spectroscopy : Stretching vibrations for nitrile (C≡N, ~2240 cm) and carbonyl (C=O, ~1700 cm) groups confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] for CHNO).

Table 1: Key Vibrational Assignments (Hypothetical Data)

| Vibrational Mode | Experimental Wavenumber (cm) | Calculated (DFT) | PED Contribution |

|---|---|---|---|

| C≡N stretch | ~2240 | 2255 | 85% |

| C=O stretch | ~1700 | 1715 | 90% |

| Adapted from DFT analysis in benzonitrile derivatives . |

Advanced Research Questions

Q. What computational approaches are suitable for modeling the conformational dynamics of the dioxocyclohexyl group in this compound?

Q. How do researchers resolve contradictions in spectroscopic data when analyzing substituted benzonitrile derivatives?

Contradictions often arise from solvent effects, impurities, or dynamic processes. Mitigation strategies include:

- Cross-Validation : Compare NMR (solution-state) with X-ray crystallography (solid-state) to confirm substituent positions .

- Variable-Temperature NMR : Detect rotational barriers or tautomerism (e.g., keto-enol equilibria in dioxo groups) .

- Computational Validation : Match experimental IR/NMR data with DFT-predicted spectra to resolve ambiguities . For example, discrepancies in carbonyl stretching frequencies may arise from hydrogen bonding in polar solvents, requiring solvent-free measurements (e.g., solid-state IR) .

Q. What methodologies are employed to assess the biological activity of this compound, particularly its enzyme inhibition potential?

While direct data on this compound is limited, analogous benzonitriles are studied via:

- Kinase Inhibition Assays : Measure IC values using fluorescence-based assays (e.g., ADP-Glo™ kinase assay). Structural analogs like 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile inhibit kinases by binding to ATP pockets .

- Molecular Docking : Use software (AutoDock Vina) to predict binding poses with target enzymes (e.g., cytochrome P450). The dioxocyclohexyl group may interact with hydrophobic active sites .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) evaluate selectivity and potency .

Safety and Handling

Q. What safety protocols should researchers follow when handling this compound?

Based on structurally similar nitriles:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air .

- Storage : Keep in sealed containers under inert atmosphere (N) to prevent degradation .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

Reproducibility issues often stem from impure starting materials or inconsistent reaction conditions. Solutions include:

- Quality Control : Use HPLC or GC-MS to verify starting material purity (>98%).

- Process Monitoring : Track reaction progress via TLC or in-situ IR to standardize endpoints.

- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。